molecular formula C22H25ClFN3O3 B12758157 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride CAS No. 120944-10-7

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride

Cat. No.: B12758157
CAS No.: 120944-10-7
M. Wt: 433.9 g/mol
InChI Key: MRPPZCUNEBEVES-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxazolone Ring: This step involves the cyclization of an appropriate amino acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Piperazinyl-Ethyl Chain: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
  • 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
  • N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide

Uniqueness

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride stands out due to its unique combination of an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

120944-10-7

Molecular Formula

C22H25ClFN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C22H24FN3O3.ClH/c1-28-19-4-2-3-18(15-19)26-13-11-25(12-14-26)10-9-20-21(24-22(27)29-20)16-5-7-17(23)8-6-16;/h2-8,15H,9-14H2,1H3,(H,24,27);1H

InChI Key

MRPPZCUNEBEVES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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